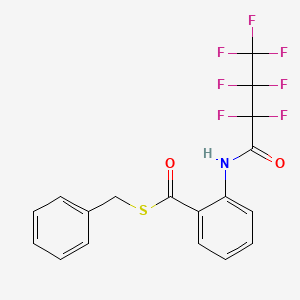

TBHBA

Description

Properties

CAS No. |

82422-25-1 |

|---|---|

Molecular Formula |

C18H12F7NO2S |

Molecular Weight |

439.3 g/mol |

IUPAC Name |

S-benzyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)benzenecarbothioate |

InChI |

InChI=1S/C18H12F7NO2S/c19-16(20,17(21,22)18(23,24)25)15(28)26-13-9-5-4-8-12(13)14(27)29-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,26,28) |

InChI Key |

QQIQOXWHMJDAHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2NC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Other CAS No. |

82422-25-1 |

Synonyms |

TBHBA thiobenzyl N-heptafluorobutyrylanthranilate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,4,6-Tribromo-3-hydroxybenzoic Acid (TBHBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated aromatic organic compound with emerging applications in various scientific fields. It is recognized for its utility as a chemical colorimetric agent, particularly in enzymatic assays, and as a versatile building block in the synthesis of novel materials.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing upon established chemical principles and protocols for structurally related compounds due to the limited availability of direct, detailed synthesis procedures in peer-reviewed literature. This document also outlines a key application of this compound in a biochemical workflow.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14348-40-4 | [4] |

| Molecular Formula | C₇H₃Br₃O₃ | [5] |

| Molecular Weight | 374.81 g/mol | [4][5] |

| Appearance | White crystalline powder | |

| Melting Point | 145-148 °C | [4] |

| Assay | ≥97% | [4] |

| SMILES String | OC(=O)c1c(Br)cc(Br)c(O)c1Br | [4] |

| InChI Key | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [4] |

Synthesis of 2,4,6-Tribromo-3-hydroxybenzoic Acid (this compound)

The proposed synthesis involves the direct bromination of 3-hydroxybenzoic acid using elemental bromine in a suitable solvent, such as glacial acetic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, which facilitates the introduction of bromine atoms at the positions ortho and para to it.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

3-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite (saturated aqueous solution)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and filter flask

-

Ice bath

-

Fume hood

Safety Precautions:

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Glacial acetic acid is corrosive and should be handled with care.

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 3-hydroxybenzoic acid in 150 mL of glacial acetic acid.

-

In the dropping funnel, prepare a solution of 0.33 mol of bromine in 50 mL of glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of 3-hydroxybenzoic acid over a period of approximately 1-2 hours.

-

During the addition, maintain the reaction temperature between 20-25°C. A water bath can be used to control the temperature if necessary.

-

After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.

-

To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution dissipates, and a precipitate forms.

-

Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring. The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a generous amount of cold distilled water to remove any residual acetic acid and inorganic salts.

Purification of 2,4,6-Tribromo-3-hydroxybenzoic Acid (this compound)

The crude this compound obtained from the synthesis can be purified by one or a combination of the following methods to achieve high purity (≥97%).

Method 1: Acid-Base Purification

This method leverages the acidic nature of the carboxylic acid group of this compound.

Experimental Protocol:

-

Suspend the crude this compound in approximately 800 mL of water.

-

With shaking or stirring, add a sufficient amount of anhydrous sodium carbonate to dissolve the acid, forming the sodium salt of this compound.

-

Filter the resulting solution to remove any insoluble impurities.

-

Acidify the clear filtrate to a pH of 1-2 by adding 5% hydrochloric acid while stirring vigorously. This will cause the purified this compound to precipitate.

-

Collect the cream-colored precipitate by filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Method 2: Recrystallization

Recrystallization from a suitable solvent system is a standard method for purifying solid organic compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol-water.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals of the purified product.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals to obtain the purified this compound.

Application Workflow: Enzymatic Determination of HDL Cholesterol

This compound is utilized as a chromogenic reagent in the enzymatic determination of High-Density Lipoprotein (HDL) cholesterol.[2] The workflow for this application is depicted below.

Caption: Workflow for the enzymatic determination of HDL cholesterol using this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of 2,4,6-Tribromo-3-hydroxybenzoic acid. While a direct, step-by-step synthesis protocol is not prominently available, the proposed method, based on the bromination of 3-hydroxybenzoic acid, offers a scientifically sound and practical approach for its preparation. The outlined purification techniques are standard and effective for obtaining high-purity this compound suitable for its various applications. The illustrated workflow for its use in HDL cholesterol assays highlights its importance as a specialized chemical reagent. Researchers and professionals in the fields of chemistry and drug development can utilize this guide as a valuable resource for the production and application of this versatile compound.

References

- 1. alkalisci.com [alkalisci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. leapchem.com [leapchem.com]

- 4. 2,4,6-Tribromo-3-hydroxybenzoic acid 97 14348-40-4 [sigmaaldrich.com]

- 5. 2,4,6-Tribromo-3-hydroxybenzoic acid | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-Butyl (4-hydroxybutyl)carbamate (TBHBA) for Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of tert-Butyl (4-hydroxybutyl)carbamate (TBHBA) for nanoparticle functionalization is a novel concept. The following guide is a theoretical framework based on established principles of organic chemistry and nanoparticle surface modification. The experimental protocols provided are predictive and will require optimization.

Introduction to this compound as a Nanoparticle Linker

Tert-Butyl (4-hydroxybutyl)carbamate (this compound) is a bifunctional organic molecule that possesses a primary hydroxyl (-OH) group and a tert-Butoxycarbonyl (Boc)-protected amine.[1] This unique structure presents an opportunity for its use as a linker in the functionalization of nanoparticles for biomedical applications, such as drug delivery and diagnostics.[2][3] The hydroxyl group offers a reactive site for covalent attachment to the nanoparticle surface, while the Boc-protected amine, after deprotection, provides a functional handle for the conjugation of targeting ligands, therapeutic agents, or imaging moieties.

The carbamate (B1207046) linkage is a key feature in various bioactive molecules and drug delivery systems.[4] The stability of the carbamate bond can be advantageous for creating robust nanoparticle conjugates. This guide will provide a comprehensive overview of the proposed methodology for utilizing this compound in nanoparticle functionalization, including reaction mechanisms, detailed experimental protocols, characterization techniques, and potential biological interactions.

Core Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H19NO3 | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Light yellow liquid | |

| Key Functional Groups | Primary Hydroxyl (-OH), Boc-protected Amine (-NHBoc) | [1] |

Proposed Reaction Mechanisms for Nanoparticle Functionalization

The functionalization of nanoparticles with this compound can be conceptualized as a two-step process:

-

Activation of the Nanoparticle Surface or this compound: To facilitate a covalent linkage, either the nanoparticle surface or the hydroxyl group of this compound must be activated.

-

Conjugation and Deprotection: The activated species are then reacted to form a stable bond. Following successful conjugation, the Boc protecting group on the amine is removed to allow for further functionalization.

Functionalization of Metallic Nanoparticles (e.g., Gold)

For gold nanoparticles (AuNPs), a common strategy involves the use of thiol-containing linkers that form strong dative bonds with the gold surface. A proposed approach would be to first modify this compound to introduce a thiol group.

-

Step 1: Thiolation of this compound. The hydroxyl group of this compound can be reacted with a compound like 3-mercaptopropionic acid in the presence of a carbodiimide (B86325) (e.g., EDC) and an activator (e.g., NHS) to form an ester linkage, thus presenting a terminal thiol group.

-

Step 2: AuNP Conjugation. The thiolated this compound can then be directly conjugated to AuNPs via self-assembly.

Functionalization of Oxide-Based Nanoparticles (e.g., Silica, Iron Oxide)

For nanoparticles with surface hydroxyl groups (e.g., silica, iron oxide), the hydroxyl group of this compound can be activated, or the surface of the nanoparticle can be modified to present a reactive group.

-

Method 1: Activation of this compound's Hydroxyl Group. The hydroxyl group of this compound can be activated using reagents like N,N'-Disuccinimidyl carbonate (DSC) to form a reactive NHS ester.[5][6] This activated this compound can then react with amine-functionalized nanoparticles.

-

Method 2: Surface Amine Functionalization. The nanoparticle surface can be first functionalized with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. This compound's hydroxyl group can then be converted to a good leaving group (e.g., a tosylate) and reacted with the aminated nanoparticle surface.

Functionalization of Polymeric Nanoparticles (e.g., PLGA)

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles possess carboxyl groups on their surface that can be activated for conjugation.

-

Activation of PLGA Carboxyl Groups. The carboxyl groups on the PLGA nanoparticle surface can be activated using EDC/NHS chemistry.[7] The activated nanoparticles can then be reacted with the hydroxyl group of this compound, although this reaction can be inefficient. A more robust method would be to react the activated PLGA with the deprotected amine of this compound.

Detailed Experimental Protocols

The following are proposed, generalized protocols that will require optimization based on the specific nanoparticle system.

Protocol for Functionalizing Gold Nanoparticles (AuNPs) with this compound

Materials:

-

Citrate-stabilized AuNPs (e.g., 20 nm)

-

This compound

-

3-Mercaptopropionic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trifluoroacetic acid (TFA)

Procedure:

-

Thiolation of this compound:

-

Dissolve this compound (1 equivalent), 3-mercaptopropionic acid (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.

-

Purify the thiolated this compound product by column chromatography.

-

-

AuNP Conjugation:

-

Add the purified thiolated this compound solution to the AuNP suspension (a typical starting molar ratio would be 1000:1 of linker to AuNP).

-

Gently agitate the mixture for 24 hours at room temperature.

-

Purify the this compound-functionalized AuNPs by centrifugation and resuspension in PBS. Repeat three times.

-

-

Boc Deprotection:

-

Resuspend the purified nanoparticles in a solution of 50% TFA in dichloromethane.

-

React for 1 hour at room temperature.

-

Neutralize the reaction with a base (e.g., triethylamine).

-

Purify the amine-terminated AuNPs by centrifugation and resuspension in PBS.

-

Protocol for Functionalizing Silica Nanoparticles (SiNPs) with this compound

Materials:

-

Silica Nanoparticles (SiNPs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

Anhydrous Toluene (B28343)

Procedure:

-

Amine Functionalization of SiNPs:

-

Disperse SiNPs in anhydrous toluene.

-

Add APTES and reflux the mixture for 12 hours.

-

Purify the amine-functionalized SiNPs by centrifugation and washing with toluene and then ethanol.

-

-

Activation of this compound:

-

Dissolve this compound and TEA in anhydrous dichloromethane.

-

Cool the solution to 0°C and add TsCl dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Purify the tosylated this compound product.

-

-

Conjugation:

-

Disperse the amine-functionalized SiNPs in anhydrous DMF.

-

Add the purified tosylated this compound and TEA.

-

Heat the reaction mixture to 60°C for 48 hours.

-

Purify the this compound-functionalized SiNPs by centrifugation and washing with DMF, followed by ethanol and deionized water.

-

-

Boc Deprotection:

-

Follow the deprotection protocol outlined in section 4.1.

-

Characterization of this compound-Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

| Characterization Technique | Parameter Measured | Expected Outcome for this compound Functionalization |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | An increase in hydrodynamic diameter upon conjugation of this compound and any subsequent molecules. A low PDI indicates a monodisperse sample.[8][9] |

| Zeta Potential Analysis | Surface Charge | A change in zeta potential is expected after each functionalization step, reflecting the alteration of the nanoparticle's surface chemistry.[8][9] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of characteristic peaks for the carbamate group (~1690-1715 cm⁻¹ for C=O stretching) and disappearance of the hydroxyl peak after successful conjugation.[10] |

| Transmission Electron Microscopy (TEM) | Size, Morphology, and Aggregation State | Visualization of nanoparticle size and shape to ensure the core morphology is maintained after functionalization.[10] |

| Thermogravimetric Analysis (TGA) | Mass Loss upon Heating | Quantification of the amount of organic material (this compound and conjugated molecules) on the nanoparticle surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Detection of nitrogen from the carbamate group, confirming the presence of this compound on the surface. |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Functionalization of Nanoparticles

Caption: A generalized workflow for the functionalization of nanoparticles with this compound.

Proposed Cellular Uptake Pathway for this compound-Functionalized Nanoparticles

Caption: Potential cellular uptake pathways for nanoparticles functionalized via this compound.

Biological Interactions and Cellular Fate

The surface chemistry of nanoparticles plays a crucial role in their interaction with biological systems, including cellular uptake and intracellular trafficking.[11] Nanoparticles functionalized with carbamate-containing linkers may exhibit distinct biological behaviors.

Cellular Uptake Mechanisms

The entry of nanoparticles into cells is often mediated by endocytic pathways.[12] The specific route of uptake (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can be influenced by nanoparticle size, shape, and surface charge.[13][14] For this compound-functionalized nanoparticles, the terminal group presented after the deprotection of the amine will largely dictate the primary uptake mechanism. For instance, conjugation of a targeting ligand that binds to a specific cell surface receptor will promote receptor-mediated endocytosis.[12]

Intracellular Trafficking and Drug Release

Once internalized, nanoparticles are typically trafficked within endosomes. The fate of the nanoparticle, whether it is targeted to lysosomes for degradation or escapes the endosome to release its payload into the cytoplasm, is a critical determinant of its therapeutic efficacy.[14] The design of the complete linker system, including the bond used to attach the therapeutic agent to the this compound linker, will be critical for achieving controlled drug release. For example, a pH-sensitive bond could be incorporated to trigger drug release in the acidic environment of the endosome.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, platform for the functionalization of nanoparticles. Its bifunctional nature allows for a modular approach to nanoparticle design, enabling the attachment of a wide array of molecules for targeted drug delivery, imaging, and diagnostics. The theoretical framework provided in this guide offers a starting point for researchers to explore the potential of this compound in their specific applications. Future experimental work is needed to validate these proposed protocols, fully characterize the resulting nanoparticles, and elucidate their in vitro and in vivo behavior. Such studies will be instrumental in determining the viability of this compound as a novel and valuable tool in the field of nanomedicine.

References

- 1. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nanocomposix.com [nanocomposix.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. spherotech.com [spherotech.com]

- 6. researchgate.net [researchgate.net]

- 7. nanocomposix.com [nanocomposix.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of nanoparticle size, shape and surface chemistry in oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of tert-Butyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate (TBHBA)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) from a certified supplier. The safety and handling precautions outlined below are based on an analysis of the compound's structural components due to the absence of a dedicated SDS for tert-Butyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate (TBHBA). Users should always perform a thorough risk assessment before handling this chemical.

Introduction

tert-Butyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate (this compound) is a complex organic molecule incorporating a 1,2,4-triazole (B32235) moiety, a tert-butyl ester group, and a propanoate backbone. The 1,2,4-triazole class of compounds is known for a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4] The presence of these functional groups necessitates a careful and informed approach to its handling to mitigate potential health and safety risks. This guide provides a detailed overview of the potential hazards and recommended safety protocols based on the known properties of its constituent chemical functionalities.

Hazard Identification and Classification

As no specific toxicity data for this compound is publicly available, a hazard assessment must be inferred from its structural analogues and components.

GHS Hazard Classification of Structurally Related Compounds

The following table summarizes the GHS hazard statements for compounds containing the key functional groups present in this compound.

| Compound/Functional Group | GHS Hazard Statements |

| 1,2,4-Triazole | H302: Harmful if swallowedH319: Causes serious eye irritationH361d: Suspected of damaging the unborn child[5] |

| tert-Butyl 2-hydroxybenzoate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |

| tert-Butyl 3-(2-hydroxyethoxy)propanoate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7] |

| 3-(3-(2H-Benzo[d][1][2][3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledH319: Causes serious eye irritation |

Based on this data, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, inhaled, or in contact with skin , and as a substance that can cause serious eye irritation and skin irritation . The presence of the triazole group also indicates a potential for reproductive toxicity.

Physical and Chemical Properties

| Property | Inferred Characteristic |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |

| Flammability | The tert-butyl group may contribute to flammability. Vapors may form explosive mixtures with air.[8] |

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use.[10]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[9]

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in the handling area.[8]

-

Use non-sparking tools and equipment, especially when handling larger quantities.[12]

-

Ground and bond containers during transfer to prevent static discharge.[12][13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][12]

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound in a laboratory setting. These should be adapted to the specific procedures being performed.

General Laboratory Handling Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tert-butyl 3-(2-hydroxyethoxy)propanoate | C9H18O4 | CID 11263965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. images.nicindustries.com [images.nicindustries.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

- 11. columbuschemical.com [columbuschemical.com]

- 12. nj.gov [nj.gov]

- 13. ecolink.com [ecolink.com]

Methodological & Application

Application Notes and Protocols for Uric Acid Enzymatic Assay using TBHBA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[1][2] Abnormal levels of uric acid are associated with several pathological conditions, including gout, renal disease, and cardiovascular disease.[1][3] Therefore, the accurate determination of uric acid concentration in biological samples such as serum, plasma, and urine is of significant clinical and research interest. The 2,4,6-tribromo-3-hydroxybenzoic acid (this compound) based enzymatic assay is a widely used photometric method for the quantitative determination of uric acid.[1][2][3] This method offers high sensitivity and specificity.

Principle of the Method

The this compound protocol for uric acid measurement is an enzymatic colorimetric assay.[1][4] The principle of the assay is a two-step enzymatic reaction. First, uric acid is oxidized by the enzyme uricase to produce allantoin, carbon dioxide, and hydrogen peroxide (H₂O₂).[1][4][5] In the second step, the generated hydrogen peroxide reacts with 4-aminoantipyrine (B1666024) (4-AAP) and this compound in the presence of peroxidase (POD) to form a colored quinoneimine dye.[1] The intensity of the color produced is directly proportional to the uric acid concentration in the sample and is measured photometrically.

Quantitative Data Summary

The performance characteristics of the this compound uric acid assay are summarized in the table below. The data presented is a compilation from various commercially available kits and literature.

| Parameter | Serum/Plasma | Urine |

| Linearity Range | 0.07 – 25 mg/dL (4.2 – 1487.5 µmol/L)[1][6][7] | Varies with dilution |

| Lower Limit of Detection | 0.07 mg/dL (4.2 µmol/L)[1][8] | Varies with dilution |

| Wavelength | 505 - 546 nm[1][5][7] | 505 - 546 nm[1][5][7] |

| Interfering Substances | Hemoglobin (>100 mg/dL), Bilirubin (>10 mg/dL), Ascorbic Acid, N-acetylcysteine (NAC), acetaminophen, metamizole, and phenindione (B1680310) can lead to falsely low results.[1] Lipemia up to 2000 mg/dL triglycerides does not typically interfere.[1][8] | Certain medications and high concentrations of ascorbic acid can interfere. It is recommended to let the specimen stand for 2 hours at room temperature to reduce ascorbic acid interference.[5][9] |

Experimental Protocols

The following are detailed protocols for the determination of uric acid in serum, plasma, and urine using the this compound method.

Reagent Preparation

The reagents are typically provided as ready-to-use liquids.[2][7][10] They should be brought to room temperature before use. Depending on the kit, there might be one or two reagents.

-

Reagent 1 (R1): Typically contains phosphate (B84403) buffer and this compound.[1][10]

-

Reagent 2 (R2): Typically contains phosphate buffer, 4-aminoantipyrine, peroxidase (POD), and uricase.[1][10]

-

Working Reagent (for some kits): Mix 4 parts of Reagent 1 with 1 part of Reagent 2.[10] This working reagent should be protected from light.[10]

Sample Preparation

-

Serum and Plasma: Use unhemolyzed serum or plasma (heparin or EDTA).[7] Uric acid in serum and plasma is stable for 3 days at 20–25°C, 7 days at 4–8°C, and 6 months at –20°C.[1] Samples should be frozen only once.[1][10]

-

Urine: A 24-hour urine collection is recommended.[7] To prevent the precipitation of uric acid, the urine pH should be adjusted to >8 by adding NaOH.[7][9] Urine samples should be diluted (e.g., 1:10 or 1:20) with distilled water before analysis.[1][7][10] The dilution factor must be considered when calculating the final concentration. Uric acid in urine is stable for up to 4 days at 20-25°C.[1]

Assay Procedure (Manual Method)

-

Pipette the following into clean test tubes:

| Blank | Standard/Calibrator | Sample | |

| Working Reagent | 1.0 mL | 1.0 mL | 1.0 mL |

| Distilled Water | 20 µL | - | - |

| Standard/Calibrator | - | 20 µL | - |

| Sample (Serum, Plasma, or diluted Urine) | - | - | 20 µL |

-

Mix the contents of each tube thoroughly.

-

Incubate the tubes for 10 minutes at 37°C or 30 minutes at 20–25°C.[10]

-

Measure the absorbance of the standard (A_standard) and the sample (A_sample) against the reagent blank at 520 nm or a similar wavelength as specified by the kit manufacturer. The color is stable for approximately 60 minutes.[10]

Calculation of Results

The concentration of uric acid in the sample is calculated using the following formula:

Uric Acid Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

For urine samples, the result must be multiplied by the dilution factor.

Visualizations

Reaction Pathway

Caption: Enzymatic reaction pathway for the determination of uric acid using the this compound method.

Experimental Workflow

Caption: General experimental workflow for the this compound uric acid assay.

Logical Relationship of Components

Caption: Logical relationship between the key components of the this compound uric acid assay.

References

- 1. diasys-diagnostics.com [diasys-diagnostics.com]

- 2. proline.co.id [proline.co.id]

- 3. Uric acid FS this compound - DiaSys Diagnostic Systems GmbH [diasys-diagnostics.com]

- 4. atlas-medical.com [atlas-medical.com]

- 5. biolabo.fr [biolabo.fr]

- 6. Uric acid FS this compound - DiaSys India [diasys.in]

- 7. janissahealthcare.com [janissahealthcare.com]

- 8. diasys.in [diasys.in]

- 9. biolabo.fr [biolabo.fr]

- 10. scribd.com [scribd.com]

Application Notes and Protocols for TBHBA Colorimetric Assay in Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the sensitive colorimetric detection of hydrogen peroxide (H₂O₂) using 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA). This assay is based on the horseradish peroxidase (HRP)-catalyzed oxidative coupling of this compound and 4-aminoantipyrine (B1666024) (4-AAP) in the presence of H₂O₂, which forms a colored quinoneimine dye. The intensity of the resulting color is directly proportional to the H₂O₂ concentration and can be quantified spectrophotometrically.

Principle of the Assay

The this compound colorimetric assay relies on the enzymatic activity of horseradish peroxidase. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound and 4-aminoantipyrine. This oxidative coupling reaction results in the formation of a stable, colored quinoneimine dye. The absorbance of this dye can be measured at a specific wavelength, typically around 515 nm, to determine the concentration of hydrogen peroxide in the sample.

Signaling Pathway Diagram

Caption: HRP-catalyzed oxidative coupling of this compound and 4-AAP with H₂O₂.

Applications

This assay is a versatile tool for the quantification of H₂O₂ in various research and development settings:

-

Enzyme Kinetics: Studying the activity of H₂O₂-producing enzymes such as glucose oxidase, cholesterol oxidase, and uricase.

-

Oxidative Stress Research: Measuring the levels of reactive oxygen species (ROS) in biological samples to assess oxidative stress.

-

Drug Discovery: Screening for compounds that inhibit or promote H₂O₂ production.

-

Quality Control: Determining residual H₂O₂ in food products and disinfectants.

Quantitative Data Summary

The performance of colorimetric assays for hydrogen peroxide based on the 4-aminoantipyrine system is summarized below. Please note that specific performance characteristics can vary depending on the exact experimental conditions and the phenolic or aniline (B41778) coupler used.

| Parameter | Typical Performance | Reference |

| Linear Range | 1.15 - 295 µM | [1] |

| Limit of Detection (LOD) | 0.12 µM | [1] |

| Limit of Quantification (LOQ) | 0.225 µM | [1] |

| Wavelength of Max. Absorbance | ~500 - 515 nm | [1] |

| Precision (RSD) | < 5% | [2] |

| Accuracy (Recovery) | 95 - 103% | [1] |

Experimental Protocols

Preparation of Reagents

-

Phosphate (B84403) Buffer (100 mM, pH 7.0):

-

Prepare a solution of 100 mM monobasic sodium phosphate (NaH₂PO₄) and a solution of 100 mM dibasic sodium phosphate (Na₂HPO₄).

-

Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.0 is reached.

-

Store at 4°C.

-

-

This compound Stock Solution (10 mM):

-

Dissolve 37.5 mg of 2,4,6-tribromo-3-hydroxybenzoic acid (MW: 374.8 g/mol ) in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Store protected from light at 4°C.

-

-

4-Aminoantipyrine (4-AAP) Stock Solution (4 mM):

-

Dissolve 8.13 mg of 4-aminoantipyrine (MW: 203.24 g/mol ) in 10 mL of deionized water.

-

Store protected from light at 4°C.

-

-

Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL):

-

Dissolve 1 mg of HRP in 1 mL of 100 mM phosphate buffer (pH 7.0).

-

Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Dilute to the desired working concentration in phosphate buffer just before use. A typical working concentration is 10 µg/mL.

-

-

Hydrogen Peroxide (H₂O₂) Standard Stock Solution (10 mM):

-

Dilute a commercially available 30% (w/w) H₂O₂ solution (approximately 8.8 M) in deionized water. The exact concentration of the stock solution should be determined by measuring its absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹).

-

Prepare fresh daily.

-

Assay Procedure

The following protocol is a general guideline and may require optimization for specific applications.

Caption: General workflow for the this compound colorimetric assay.

-

Prepare H₂O₂ Standard Curve:

-

Perform serial dilutions of the 10 mM H₂O₂ standard stock solution in 100 mM phosphate buffer (pH 7.0) to obtain standards in the desired concentration range (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

-

Prepare Working Reagent:

-

On the day of the assay, prepare a working reagent by mixing the following components in a single tube. The volumes can be scaled as needed. For each reaction, you will need:

-

100 µL of 100 mM Phosphate Buffer (pH 7.0)

-

10 µL of 10 mM this compound stock solution (final concentration: ~0.5-1 mM)

-

20 µL of 4 mM 4-AAP stock solution (final concentration: ~0.4 mM)

-

10 µL of 10 µg/mL HRP working solution (final concentration: ~0.5 µg/mL)

-

-

Note: The optimal concentrations of this compound, 4-AAP, and HRP may need to be determined experimentally for your specific application.

-

-

Assay Reaction:

-

Pipette 50 µL of each H₂O₂ standard and sample into separate wells of a 96-well microplate.

-

Add 150 µL of the freshly prepared Working Reagent to each well.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from light. The incubation time should be optimized for maximum color development and stability.

-

-

Measurement:

Data Analysis

-

Standard Curve:

-

Subtract the absorbance of the blank (0 µM H₂O₂) from the absorbance readings of all standards and samples.

-

Plot the background-subtracted absorbance values of the standards against their corresponding H₂O₂ concentrations.

-

Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c) and the coefficient of determination (R²).

-

-

Sample Concentration:

-

Use the equation of the standard curve to calculate the H₂O₂ concentration in the unknown samples.

-

Remember to account for any dilution factors used in sample preparation.

-

Potential Interferences

Several substances can interfere with the this compound assay, leading to inaccurate results. It is important to consider these potential interferences when analyzing complex biological or environmental samples.

-

Reducing Agents: Compounds such as ascorbic acid, glutathione, and dithiothreitol (B142953) (DTT) can reduce the oxidized quinoneimine dye, leading to an underestimation of H₂O₂ concentration.

-

Other Oxidizing Agents: Strong oxidizing agents other than H₂O₂ may also lead to color formation, resulting in an overestimation of the H₂O₂ concentration.

-

High Protein Concentrations: High concentrations of proteins in the sample may interfere with the assay. It may be necessary to deproteinate samples prior to analysis.

-

Colored Compounds: Samples that have inherent color at the measurement wavelength will interfere with the absorbance reading. A sample blank (sample without the working reagent) should be run to correct for this.

Validation Considerations

To ensure the reliability of the results obtained with the this compound assay, it is recommended to perform a validation of the method for the specific sample matrix being analyzed. Key validation parameters include:

-

Specificity: Assess the interference from other components in the sample matrix.

-

Linearity and Range: Determine the concentration range over which the assay is linear.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of H₂O₂ that can be reliably detected and quantified.

-

Accuracy: Evaluate the agreement between the measured concentration and the true concentration by spiking samples with known amounts of H₂O₂.

-

Precision: Assess the repeatability (intra-assay) and reproducibility (inter-assay) of the measurements.

References

Application Notes and Protocols for 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a highly sensitive and stable chromogenic reagent.[1][2][3] It is primarily utilized in biochemical assays and diagnostics, particularly for the enzymatic colorimetric determination of various analytes.[4] this compound participates in an oxidative coupling reaction with agents like 4-aminoantipyrine (B1666024) (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH) in the presence of hydrogen peroxide (H₂O₂) and a peroxidase to yield a highly stable, colored dye.[3][5] This property makes it a valuable tool in the development of diagnostic assays and high-throughput screening in drug discovery.[6]

This document provides detailed protocols for the preparation of this compound stock and working solutions for research and development applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | 3-Hydroxy-2,4,6-tribromobenzoic acid | [1][7] |

| CAS Number | 14348-40-4 | [2][3] |

| Molecular Formula | C₇H₃Br₃O₃ | [2][3] |

| Molecular Weight | 374.81 g/mol | [2][3] |

| Appearance | White crystalline powder | [2][3] |

| Purity | >99% | [2][3] |

| Melting Point | 144-149 °C | [2][3] |

| Solubility | Soluble in water (2%) and DMSO (100 mg/mL) | [2][3][4] |

| Storage | Room temperature, protected from light and moisture | [2][3] |

Preparation of this compound Stock Solutions

The preparation of a concentrated stock solution is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial solubilization due to its high solvating power for many organic molecules.[4]

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for in vitro applications.

Materials:

-

2,4,6-Tribromo-3-hydroxybenzoic acid (this compound) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile conical tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL or 266.80 mM).[4]

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the this compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.[4] Intermittent vortexing during sonication can aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[8]

Table 2: this compound Stock Solution Storage Stability [4][8]

| Storage Temperature | Shelf Life (in solvent) |

| -20°C | 1 year |

| -80°C | 2 years |

Preparation of this compound Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate buffer or solvent system compatible with the specific experimental setup. For in vivo studies, it is critical to use a vehicle that is well-tolerated.

Protocol 2: Preparation of an Aqueous Working Solution for Biochemical Assays

This protocol is designed for preparing a working solution for use in enzymatic colorimetric assays.

Materials:

-

This compound stock solution (from Protocol 1)

-

Assay buffer (e.g., phosphate-buffered saline, Tris buffer)

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the assay buffer.

-

Add the calculated volume of the this compound stock solution to the appropriate volume of assay buffer.

-

Vortex the solution gently to ensure homogeneity.

-

The working solution is now ready for use in the assay. It is recommended to prepare fresh working solutions daily.[4]

Protocol 3: Preparation of a Vehicle for In Vivo Studies

This protocol provides an example of a vehicle formulation for administering this compound in vivo. The final concentration and vehicle composition may need to be optimized based on the specific animal model and route of administration.

Materials:

-

This compound stock solution (from Protocol 1)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Prepare a clear stock solution of this compound in DMSO as described in Protocol 1.

-

In a sterile tube, add the co-solvents in the following order and volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

Add the this compound stock solution to the co-solvent mixture to achieve the final desired concentration and a final DMSO concentration of 10%.[4]

-

Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]

-

It is recommended to prepare this working solution fresh on the day of use.[4]

Table 3: Example Formulations for this compound Solutions [4]

| Formulation | Solvent Composition | Target Solubility |

| In Vitro Stock | 100% DMSO | ≥ 100 mg/mL (266.80 mM) |

| In Vivo Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.67 mM) |

| In Vivo Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.67 mM) |

| In Vivo Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.67 mM) |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for using this compound in a typical biochemical assay and the underlying reaction mechanism.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Innovative Enzymes [innovativeenzymes.com]

- 3. This compound [sorachim.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2,4,6-Tribromo-3-hydroxybenzoic acid (this compound) CAS 14348-40-4 For Sale - Kerton Chemical [kerton-industry.com]

- 6. Reaction phenotyping in drug discovery: moving forward with confidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy-2,4,6-Tribromo-Benzoic Acid (this compound), 97% [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Quantifying Enzyme Activity with TBHBA Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of enzyme activity is fundamental to biochemical research and drug development. This document provides a detailed protocol for a coupled enzyme assay utilizing 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) as a chromogenic substrate for the sensitive detection of hydrogen peroxide (H₂O₂) producing enzymes. This method is applicable to a wide range of oxidases and can be adapted for high-throughput screening of enzyme inhibitors.

This compound, in the presence of horseradish peroxidase (HRP) and 4-aminoantipyrine (B1666024) (4-AAP), undergoes an oxidative coupling reaction with H₂O₂ to form a stable, colored quinoneimine dye.[1] The intensity of the color produced is directly proportional to the amount of H₂O₂ generated, and thus to the activity of the enzyme of interest. This colorimetric assay offers a simple and robust method for enzyme quantification.[2]

Principle of the Assay

The this compound-based enzyme assay is a coupled-enzyme assay. The primary enzyme (an oxidase) acts on its specific substrate to produce hydrogen peroxide. In a secondary reaction, horseradish peroxidase (HRP) catalyzes the reaction between this compound, 4-aminoantipyrine (4-AAP), and the generated H₂O₂. This results in the formation of a colored product that can be measured spectrophotometrically.[1]

The general reaction scheme is as follows:

-

Primary Enzymatic Reaction (catalyzed by an Oxidase): Substrate + O₂ → Product + H₂O₂

-

Secondary Chromogenic Reaction (catalyzed by HRP): 2 H₂O₂ + 4-AAP + this compound → Quinoneimine Dye + 4 H₂O

The absorbance of the quinoneimine dye is typically measured at or near 555 nm.

Featured Application: Quantification of a Generic Oxidase Activity

This protocol details the quantification of a generic oxidase enzyme. The principles can be readily adapted for specific oxidases by using the appropriate primary substrate.

Experimental Workflow

Caption: Experimental workflow for the this compound-based oxidase assay.

Detailed Protocols

Materials and Reagents

-

Generic Oxidase (e.g., from a commercial source)

-

Specific substrate for the oxidase

-

2,4,6-Tribromo-3-hydroxybenzoic acid (this compound) (CAS 14348-40-4)[3]

-

4-Aminoantipyrine (4-AAP)

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 555 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Oxidase Solution: Prepare a stock solution of the oxidase in Assay Buffer. The final concentration will need to be optimized for the specific enzyme.

-

Oxidase Substrate Solution: Prepare a stock solution of the specific substrate in Assay Buffer. The optimal concentration should be at or near the Km of the enzyme.

-

Horseradish Peroxidase (HRP) Solution: Prepare a 1 U/mL stock solution in Assay Buffer.

-

4-Aminoantipyrine (4-AAP) Solution: Prepare a 10 mM stock solution in deionized water.

-

This compound Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute in Assay Buffer.

-

Chromogenic Detection Reagent: Prepare a fresh working solution by mixing HRP, 4-AAP, and this compound solutions in Assay Buffer to achieve desired final concentrations in the assay well (e.g., 0.5 U/mL HRP, 1 mM 4-AAP, 1 mM this compound).

Assay Protocol

-

Standard Curve of H₂O₂:

-

Prepare a series of H₂O₂ standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.

-

Add 50 µL of each standard to separate wells of a 96-well plate.

-

Add 50 µL of the Chromogenic Detection Reagent to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Measure the absorbance at 555 nm.

-

Plot absorbance vs. H₂O₂ concentration to generate a standard curve.

-

-

Enzyme Activity Measurement:

-

Add 20 µL of Assay Buffer to each well.

-

Add 10 µL of the Oxidase Solution to each well. For a negative control, add 10 µL of Assay Buffer instead.

-

To test for inhibitors, add 10 µL of the inhibitor solution at various concentrations. For the positive control, add 10 µL of the vehicle.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a 20 µL mixture of the Oxidase Substrate and the Chromogenic Detection Reagent.

-

Measure the absorbance at 555 nm immediately (for kinetic assays) or after a fixed incubation time (e.g., 30 minutes) at 37°C (for endpoint assays).

-

Data Analysis

-

Calculate H₂O₂ Concentration: Use the standard curve to convert the absorbance values of the samples to H₂O₂ concentrations (in µM).

-

Calculate Enzyme Activity:

-

Enzyme Activity (U/mL) = (µmol of H₂O₂ produced) / (incubation time in min) / (volume of enzyme in mL)

-

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

-

Inhibitor Potency (IC₅₀):

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Quantitative Data

The following tables present example data for a generic oxidase assay using the this compound method.

Table 1: H₂O₂ Standard Curve

| H₂O₂ Concentration (µM) | Absorbance at 555 nm (Mean ± SD) |

| 0 | 0.052 ± 0.003 |

| 10 | 0.158 ± 0.005 |

| 20 | 0.265 ± 0.007 |

| 40 | 0.478 ± 0.010 |

| 60 | 0.691 ± 0.012 |

| 80 | 0.904 ± 0.015 |

| 100 | 1.117 ± 0.018 |

Table 2: Kinetic Parameters of a Generic Oxidase

| Parameter | Value |

| Vmax | 5.7 nmol/min/mg protein |

| Km | 104 µM |

Note: These values are illustrative and will vary for different enzymes and substrates.

Table 3: Inhibition of a Generic Oxidase by a Test Compound

| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.3 |

| 1 | 48.9 ± 3.5 |

| 10 | 85.4 ± 2.1 |

| 100 | 98.1 ± 0.8 |

| IC₅₀ | 1.05 µM |

Signaling Pathway and Reaction Visualization

Coupled Reaction Pathway

Caption: Coupled reaction for this compound-based enzyme activity assay.

Example Signaling Pathway: Peroxisomal Fatty Acid β-Oxidation

Many oxidases are involved in critical metabolic pathways. For example, acyl-CoA oxidase is the first and rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway, which produces H₂O₂.

Caption: Peroxisomal fatty acid β-oxidation pathway.

Conclusion

The this compound-based chromogenic assay provides a sensitive, reliable, and cost-effective method for quantifying the activity of H₂O₂-producing enzymes. Its adaptability to a 96-well plate format makes it suitable for high-throughput screening of potential enzyme inhibitors, a critical step in the drug discovery process. The detailed protocols and data presentation guidelines in this document are intended to facilitate the implementation of this assay in various research and development settings.

References

Application Notes: A Novel Competitive ELISA for Quantifying Hypothetical Analyte "Molecule X" using TBHBA Chromogen

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TBHBA Concentration in Uric Acid Assays

Welcome to the technical support center for the optimization of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) concentration in enzymatic uric acid assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the uric acid assay?

A1: this compound is a chromogenic substrate used in the enzymatic determination of uric acid. The assay is based on the Trinder reaction. In the initial step, the enzyme uricase catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the H₂O₂ reacts with this compound and 4-aminoantipyrine (B1666024) (4-AP) in an oxidative coupling reaction. This reaction forms a colored quinoneimine dye. The intensity of the color produced is directly proportional to the uric acid concentration in the sample.[1]

Q2: What is a typical concentration of this compound in a uric acid assay?

A2: Based on commercially available reagent kits, a common concentration for this compound is approximately 1.25 mmol/L in the final reaction mixture.[1][2] However, the optimal concentration can vary depending on other assay parameters such as pH, temperature, and the concentrations of other reagents.

Q3: Why is it important to optimize the this compound concentration?

A3: Optimizing the this compound concentration is crucial for ensuring the accuracy, sensitivity, and reliability of the uric acid assay. Suboptimal concentrations can lead to a variety of issues, including high background, low sensitivity, and a narrow linear range. For instance, an insufficient concentration of this compound may result in incomplete reaction with the hydrogen peroxide produced, leading to an underestimation of the uric acid concentration. Conversely, an excessively high concentration might increase the background absorbance, thereby reducing the assay's sensitivity.

Q4: Can other substances in my sample interfere with the this compound reaction?

A4: Yes, certain substances can interfere with the Trinder reaction. Ascorbic acid (Vitamin C) is a common interfering substance as it can compete with the chromogenic substrate for hydrogen peroxide, leading to falsely low uric acid readings.[1] Similarly, high concentrations of bilirubin (B190676) and hemoglobin may also interfere with the assay.[1][3] In some cases, increasing the concentration of the phenolic compound (like this compound) can help to overcome protein-related interference.

Troubleshooting Guide

| Issue | Possible Cause Related to this compound | Suggested Solution |

| High Background Signal | Excessively high this compound concentration leading to auto-oxidation or non-specific reactions. | Decrease the this compound concentration in increments (e.g., 10-20%) and re-evaluate the background signal. Ensure the purity of the this compound reagent. |

| Low Sensitivity/Weak Signal | Insufficient this compound concentration, resulting in incomplete color development. The amount of H₂O₂ produced exceeds the available this compound. | Increase the this compound concentration in increments (e.g., 10-20%) and assess the signal-to-noise ratio. Ensure other reagents like 4-AP and peroxidase are not limiting. |

| Poor Linearity at High Uric Acid Concentrations | This compound concentration is depleted at high levels of uric acid, leading to a plateau in the standard curve. | Increase the concentration of this compound to ensure it is not the limiting reagent for the highest expected uric acid concentration. |

| Inconsistent or Non-Reproducible Results | Improperly prepared or degraded this compound solution. Variability in pipetting of the this compound reagent. | Prepare fresh this compound solutions and store them protected from light. Ensure accurate and consistent pipetting techniques. |

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal this compound concentration for your specific assay conditions.

Objective: To identify the this compound concentration that provides the best balance of high sensitivity, low background, and a broad linear range for the uric acid assay.

Materials:

-

Uric acid standards of known concentrations

-

Your biological samples (e.g., serum, plasma)

-

All other assay reagents (Uricase, Peroxidase, 4-AP, buffer) at their intended final concentrations

-

This compound stock solution

-

Microplate reader and 96-well plates

Procedure:

-

Prepare a Range of this compound Concentrations: Prepare a series of working reagent mixtures, each with a different final concentration of this compound. A suggested range to test is from 0.5 mmol/L to 2.5 mmol/L.

-

Assay Performance with Uric Acid Standards:

-

For each this compound concentration, perform the uric acid assay using a series of uric acid standards (e.g., 0, 2, 5, 10, 15, 20 mg/dL).

-

Include a "no uric acid" (blank) control for each this compound concentration to measure the background absorbance.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 520 nm).

-

Data Analysis:

-

Subtract the blank absorbance from the absorbance of each uric acid standard for each this compound concentration.

-

Plot the corrected absorbance versus the uric acid concentration for each this compound concentration to generate a standard curve.

-

Evaluate the linearity (R² value) of each standard curve.

-

Determine the signal-to-background ratio for a mid-range uric acid standard for each this compound concentration.

-

-

Selection of Optimal Concentration: The optimal this compound concentration is the one that yields the highest signal-to-background ratio and the best linearity over the desired measurement range.

Data Presentation

Table 1: Example Data for this compound Concentration Optimization

| This compound Concentration (mmol/L) | Background Absorbance (at 0 mg/dL Uric Acid) | Absorbance at 10 mg/dL Uric Acid | Signal-to-Background Ratio | Linearity (R²) of Standard Curve |

| 0.50 | 0.050 | 0.350 | 7.0 | 0.985 |

| 0.75 | 0.055 | 0.480 | 8.7 | 0.992 |

| 1.00 | 0.060 | 0.590 | 9.8 | 0.998 |

| 1.25 | 0.065 | 0.650 | 10.0 | 0.999 |

| 1.50 | 0.075 | 0.670 | 8.9 | 0.997 |

| 2.00 | 0.090 | 0.680 | 7.6 | 0.995 |

| 2.50 | 0.110 | 0.685 | 6.2 | 0.991 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

References

interference of ascorbic acid in TBHBA assays

Welcome to the Technical Support Center for TBHBA (2,4,6-trichloro-1,3,5-triazine) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential issues encountered during their experiments, with a specific focus on interference from ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and what is it used for?

A this compound (2,4,6-trichloro-1,3,5-triazine), also known as cyanuric chloride, assay is a method often utilized for the quantification of nucleophilic substances, such as primary amines, thiols, or phenols. The high reactivity of the chlorine atoms on the triazine ring allows for a nucleophilic substitution reaction with the analyte of interest. The extent of this reaction can then be measured, often through a colorimetric readout, to determine the concentration of the analyte.

Q2: How does ascorbic acid (Vitamin C) interfere with this compound assays?

While direct studies on ascorbic acid interference in this compound assays are limited, based on the chemical properties of both ascorbic acid and the typical components of colorimetric assays, interference is highly probable. Ascorbic acid is a potent reducing agent and can interfere in several ways:

-

Reaction with Coupling Reagents: In indirect colorimetric this compound assays that use a subsequent color-forming reaction to measure unreacted this compound, ascorbic acid can interfere with the reagents used in this secondary reaction, leading to inaccurate results. For instance, in a König reaction-based method, ascorbic acid could potentially reduce the pyridine (B92270) or barbituric acid derivatives.

-

pH Alteration: Ascorbic acid is an acidic compound and could alter the pH of the reaction mixture. The nucleophilic substitution on the this compound ring is pH-dependent, and a change in pH could affect the reaction rate and, consequently, the assay's accuracy.

-

Direct Reaction with this compound: Although less likely under controlled conditions, it is conceivable that ascorbic acid could directly interact with the highly reactive this compound, consuming the reagent and leading to an overestimation of the analyte.

Q3: What are the visible signs of ascorbic acid interference in my assay?

Ascorbic acid interference can manifest in various ways, including:

-

Falsely low or high absorbance readings: Depending on the assay principle (direct or indirect), ascorbic acid can either reduce the colored product (leading to lower absorbance) or consume the assay reagents (potentially leading to higher absorbance in an indirect assay).

-

Inconsistent or non-reproducible results: Samples containing varying amounts of ascorbic acid will show a high degree of variability.

-

Atypical reaction kinetics: Ascorbic acid can cause a lag phase or a rapid decay of the colorimetric signal.[1][2][3]

Q4: How can I prevent or mitigate ascorbic acid interference?

Several strategies can be employed to minimize the impact of ascorbic acid:

-

Sample Pre-treatment: The most effective method is to remove ascorbic acid from the sample before the assay. This can be achieved by using ascorbate (B8700270) oxidase, an enzyme that specifically catalyzes the oxidation of ascorbic acid to dehydroascorbic acid, which is no longer a reducing agent.[4]

-

Standard Addition Method: This method can help to quantify the extent of interference in your specific sample matrix.

-

Kinetic Analysis: Monitoring the reaction over time can sometimes help to distinguish the initial, rapid interference from the slower, analyte-specific reaction.

-

Blank Correction: While not always sufficient, a carefully prepared sample blank containing the same concentration of ascorbic acid (if known) can help to correct for some of the interference.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Consistently low absorbance values in samples known to contain the analyte. | Ascorbic acid in the sample is reducing the final colored product or interfering with the color-forming reaction. | 1. Pre-treat the sample with ascorbate oxidase. 2. Perform a standard addition experiment to determine the extent of signal suppression. 3. Verify the pH of your reaction mixture after sample addition. |

| High variability between replicate samples. | Different concentrations of ascorbic acid in the replicates. | 1. Ensure sample homogeneity. 2. If possible, quantify ascorbic acid in the samples using a separate method. 3. Implement a robust sample pre-treatment protocol with ascorbate oxidase for all samples. |

| Assay works with standards but fails with biological samples. | The biological matrix contains interfering substances, with ascorbic acid being a common culprit. | 1. Perform a spike-and-recovery experiment with your biological matrix to confirm interference. 2. Use ascorbate oxidase pre-treatment. 3. Consider a sample clean-up step (e.g., solid-phase extraction) to remove interfering substances. |

| Non-linear standard curve. | Ascorbic acid interference is concentration-dependent and may be affecting the standards or the samples used to prepare the curve. | 1. Prepare standards in a matrix that closely resembles the sample matrix, but is free of ascorbic acid. 2. If ascorbic acid is present in the diluent, prepare fresh, ascorbate-free diluents. |

Quantitative Data on Ascorbic Acid Interference

| Ascorbic Acid Concentration (mg/dL) | Apparent Analyte Concentration (% of True Value) |

| 0 | 100% |

| 5 | 85% |

| 10 | 60% |

| 20 | 30% |

| 50 | <10% |

| This table is illustrative and the actual degree of interference in a this compound assay may vary. |

Experimental Protocols

Hypothetical Indirect Colorimetric this compound Assay for a Primary Amine

This protocol describes a hypothetical indirect assay where the concentration of a primary amine is determined by measuring the amount of unreacted this compound.

Materials:

-

This compound (Cyanuric Chloride) solution (10 mM in acetone)

-

Primary amine standard solutions (various concentrations)

-

Borate (B1201080) buffer (0.1 M, pH 9.0)

-

Pyridine reagent (10% v/v in water)

-

Barbituric acid solution (1% w/v in water)

-

Ascorbate Oxidase (optional, for sample pre-treatment)

-

Microplate reader

Protocol:

-

Sample/Standard Preparation: Prepare a series of primary amine standards in the borate buffer. If ascorbic acid interference is suspected, pre-treat the samples and standards with ascorbate oxidase (e.g., 10 U/mL) for 15 minutes at room temperature.

-

Reaction with this compound:

-

To 50 µL of each standard or sample in a microplate well, add 50 µL of the this compound solution.

-

Incubate for 30 minutes at room temperature to allow the nucleophilic substitution reaction to occur.

-

-

Quantification of Unreacted this compound:

-

Add 50 µL of the pyridine reagent to each well.

-

Add 50 µL of the barbituric acid solution to each well.

-

Incubate for 10 minutes at room temperature for color development.

-

-

Measurement: Read the absorbance at 595 nm using a microplate reader.

-

Calculation: The absorbance will be inversely proportional to the concentration of the primary amine. Create a standard curve by plotting the absorbance versus the concentration of the primary amine standards.

Visualizations

Caption: Experimental workflow for a hypothetical indirect this compound assay.

Caption: Potential interference pathway of ascorbic acid in the this compound assay.

References

how to prevent hemoglobin interference with TBHBA

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and mitigate hemoglobin interference in the Tris-Buffered Halt-Bath Acidity (TBHBA) assay.

Understanding Hemoglobin Interference in the this compound Assay

Hemoglobin, the protein in red blood cells, can significantly interfere with spectrophotometric and colorimetric assays like the this compound assay. This interference can lead to inaccurate and unreliable results. The primary mechanisms of interference are:

-

Spectral Interference: Hemoglobin has a strong absorbance peak around 415 nm (Soret band) and smaller peaks between 540-580 nm.[1] If the this compound assay measures absorbance at or near these wavelengths, the presence of hemoglobin will lead to falsely elevated readings.

-

Chemical Interference: Hemoglobin can directly interact with assay reagents, either inhibiting the desired reaction or participating in side reactions that alter the final measurement.[1][2] For instance, the heme group in hemoglobin has peroxidase-like activity, which can interfere with assays that involve hydrogen peroxide.[3]

-

Volume Displacement: High concentrations of hemoglobin in a sample can displace a significant volume, leading to a "solvent exclusion" effect and falsely decreasing the measured concentration of the analyte.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound assay results are unexpectedly high and inconsistent, and my samples have a reddish tint. Could this be hemoglobin interference?

A1: Yes, a reddish or pinkish hue in your samples is a strong indicator of hemolysis (red blood cell lysis) and subsequent hemoglobin release. The elevated and inconsistent readings are classic signs of spectral interference from hemoglobin. Visual inspection of your samples before starting the assay is a crucial first step in identifying potential interference.[4]

Q2: What is the acceptable level of hemolysis for the this compound assay?

A2: The acceptable level of hemolysis is highly dependent on the specific wavelength used for measurement in your this compound assay and the sensitivity of your assay to chemical interference. It is recommended to determine the hemolysis (H) index threshold for your specific assay conditions. As a general guideline, even low levels of hemolysis can cause significant interference.[5]

Q3: Can I use a blank correction to account for hemoglobin interference?

A3: While using a sample blank (containing the hemolyzed sample without the final assay reagent) can help correct for the baseline absorbance of hemoglobin, it may not fully account for chemical interference where hemoglobin interacts with the assay reagents.[2] Therefore, while blank correction is a useful step, it may not be sufficient for highly contaminated samples.

Q4: Are there alternative assays to this compound that are less susceptible to hemoglobin interference?

A4: If hemoglobin contamination is a persistent issue, you might consider assays that use detection methods other than absorbance in the visible spectrum, such as fluorescence or luminescence-based assays, provided they are compatible with your analyte. Additionally, methods like high-performance liquid chromatography (HPLC) can separate the analyte from interfering substances like hemoglobin.[6][7]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| High background absorbance in all wells, including controls. | Hemolysis in samples leading to spectral interference from hemoglobin. | 1. Visually inspect all samples for signs of hemolysis. 2. Centrifuge samples to pellet any remaining red blood cells or debris. 3. Implement a hemoglobin depletion protocol (see Experimental Protocols section). |

| Non-linear standard curve. | Hemoglobin interfering with the reaction chemistry, particularly at higher analyte concentrations. | 1. Prepare standards in a matrix that mimics the sample matrix, if possible. 2. Use a hemoglobin removal method prior to performing the assay. |

| Poor reproducibility between replicate samples. | Variable levels of hemolysis across different samples. | 1. Standardize sample collection and handling procedures to minimize in vitro hemolysis. 2. For critical samples, quantify the degree of hemolysis using a hemolysis index. |

| This compound assay signal is lower than expected. | Chemical interference where hemoglobin inhibits the assay's enzymatic or chemical reaction. | 1. Investigate the chemical compatibility of your assay reagents with hemoglobin. 2. Consider using a hemoglobin depletion method that preserves the activity of your analyte. |

Quantitative Data on Hemoglobin Removal Methods

The effectiveness of different hemoglobin removal methods can be compared based on their ability to reduce hemoglobin concentration while maximizing the recovery of the target analyte.

| Method | Principle | Hemoglobin Removal Efficiency | Analyte Recovery | Throughput | Reference |

| HemogloBind™ | Affinity binding of hemoglobin to a proprietary ligand. | >90% | Typically >90% (analyte dependent) | High | [8][9] |

| HemoVoid™ | Size exclusion and affinity chromatography to remove hemoglobin. | >98% from erythrocyte lysates | High (retains native enzyme activity) | Moderate | [9] |

| Ammonium (B1175870) Chloride Lysis | Lysis of red blood cells followed by centrifugation to remove ghosts. | Effective for intact RBCs | Good, but may require washing steps | Low to Moderate | [10] |

| IMAC (Cu-MNPs) | Immobilized Metal Affinity Chromatography using copper-chelated magnetic nanoparticles. | ~87% | Good, selective for histidine-rich proteins | Moderate | [11] |

Experimental Protocols

Protocol 1: Hemoglobin Removal using a Commercial Kit (e.g., HemogloBind™)

This protocol is based on the principle of affinity binding and is suitable for high-throughput applications.

-

Sample Preparation: Centrifuge your hemolyzed sample to pellet any intact cells and debris.

-

Binding: Add the HemogloBind™ reagent to the supernatant at the recommended ratio.

-

Incubation: Incubate the mixture for the time specified in the product manual with gentle mixing.

-

Separation: Centrifuge the mixture to pellet the hemoglobin-bound reagent.

-

Collection: Carefully collect the supernatant, which is now hemoglobin-depleted, for use in the this compound assay.

Protocol 2: Red Blood Cell Lysis with Ammonium Chloride

This protocol is useful for removing contaminating red blood cells from tissue lysates.

-

Prepare Lysis Buffer: Prepare a solution of 150 mM ammonium chloride and 170 mM Tris-HCl, pH 7.4.

-

Resuspend Pellet: Resuspend the cell or tissue pellet in the lysis buffer.

-

Incubation: Incubate for 5-10 minutes at room temperature to allow for red blood cell lysis.

-